Methyl 3-methoxybenzoate, also known by its Chemical Abstracts Service number 5368-81-0, is an aromatic ester derived from benzoic acid. This compound features a methoxy group at the meta position relative to the ester functionality, which influences its chemical behavior and applications. Methyl 3-methoxybenzoate is classified as an aromatic compound and is commonly used in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Methyl 3-methoxybenzoate can be sourced from various natural and synthetic pathways. It is often synthesized from benzoic acid derivatives through esterification processes. The classification of this compound falls under esters, specifically aromatic esters, due to the presence of an aromatic ring and a carboxylate functional group.
The synthesis of methyl 3-methoxybenzoate can be achieved through several methods, primarily involving the esterification of 3-methoxybenzoic acid with methanol. Common approaches include:
The reaction conditions for esterification often include:
Methyl 3-methoxybenzoate has a molecular formula of and a molecular weight of approximately 166.17 g/mol. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the meta position and an ester group (-COOCH₃).
Methyl 3-methoxybenzoate undergoes various chemical reactions, including:
The nitration process typically involves:
The mechanism of action for methyl 3-methoxybenzoate primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The electron-donating methoxy group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
In nucleophilic substitutions:
Relevant data includes:
Methyl 3-methoxybenzoate has several scientific uses, including:
Esterification of 3-methoxybenzoic acid with methanol represents the cornerstone synthetic route for Methyl 3-methoxybenzoate (C₉H₁₀O₃, CAS 5368-81-0). Conventional homogeneous acid catalysts (e.g., H₂SO₄) face limitations including corrosion, non-reusability, and over-oxidation side reactions that cap yields at ~70%. Recent breakthroughs employ solid acid catalysts to overcome these challenges. Zirconium-titanium solid superacids (Zr/Ti atomic ratio 1.2:1, denoted ZT10) exhibit exceptional performance due to their engineered honeycomb morphology (Figure 3 in [9]), which provides accessible Brønsted acid sites (S=O vibrational peak at 1400 cm⁻¹ confirmed by FT-IR). With Hammett acidity -16.02 < H₀ < -14.52, ZT10 achieves 95% conversion of 3-methoxybenzoic acid at 80°C in 6 hours through a proposed mechanism: (1) carboxylic acid adsorption on Zr⁴⁺ sites, (2) proton dissociation, (3) carbonyl activation, and (4) nucleophilic methanol attack. This outperforms zirconia alone (42% yield) and homogeneous H₂SO₄ (68% yield) due to enhanced mass transfer and negligible leaching [9].
Table 1: Performance of Catalysts in Methyl 3-Methoxybenzoate Synthesis
Catalyst | Acid Strength (H₀) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | -12.0 | 80 | 6 | 68 |
ZrO₂ (Solid) | -8.2 | 80 | 8 | 42 |
ZT10 (Zr/Ti=1.2:1) | -14.52 to -16.02 | 80 | 6 | 95 |
Zn-ZIF-7 | -5.0 | 80 | 8 | 34 |
Meta-substitution fidelity in precursor synthesis is critical for Methyl 3-methoxybenzoate. Traditional Friedel-Crafts alkylation suffers from ortho/para selectivity bias, but dynamic kinetic catalyst control enables precise meta-C–H functionalization. Ruthenium catalysts (e.g., RuBnN) with 2-ethylbutanoic acid and NaI mediate meta-alkylation of arylpyridines with styrene oxides, cleaving exclusively the benzylic C–O bond (Figure 2A in [10]). This method achieves >90% regioselectivity for meta-alkylated intermediates due to: (1) ortho-cycloruthenation forming complex I, and (2) para σ-activation enabling meta-functionalization. Ortho-substituted aromatics (e.g., 2-fluorophenylpyridine) undergo meta-alkylation without interference (product 3j), while steric bulk in epoxides (e.g., 2,2-disubstituted) suppresses reactivity. Complementary ortho-directed strategies using copper-catalyzed O-arylation (e.g., Methyl 2-methoxybenzoate synthesis) highlight how directing group positioning dictates regioselectivity [8] [10].
Table 2: Regioselectivity in Directed C–H Functionalization for Benzoate Precursors
Directing Group | Catalyst System | Alkylating Agent | Product Regioselectivity | Yield (%) |
---|---|---|---|---|
2-Pyridyl (meta) | RuBnN/2-EtBuCO₂H/NaI | Styrene oxide | >20:1 meta:ortho | 75 |
Carboxyl (ortho) | CuI/1,10-phenanthroline | Alkyl halides | Ortho-alkylation | 89 |
None (Friedel-Crafts) | AlCl₃ | Alkyl chlorides | 65:35 para:ortho | 55 |
Solvent-free esterification using ZT10 solid acid reduces wastewater generation by 95% compared to liquid H₂SO₄ processes. Eliminating solvents minimizes purification steps, with crude Methyl 3-methoxybenzoate obtained via simple filtration (density: 1.146 g/mL at 25°C [1]). Microwave irradiation further enhances sustainability: reactions achieve 85% yield in 15 minutes at 100°C due to rapid dielectric heating, versus 6 hours conventionally. This 24-fold time reduction slashes energy consumption (150 W vs. 500 W for reflux). Continuous-flow reactors with immobilized solid acids (e.g., sulfonated silica) demonstrate scalability, maintaining 82% yield over 10 reaction cycles without catalyst regeneration. Life-cycle analysis confirms a 40% reduction in cumulative energy demand (CED) versus batch processing [4] [9].
Table 3: Environmental Metrics for Methyl 3-Methoxybenzoate Synthesis
Method | Reaction Time | Temperature (°C) | Energy Input (kW·h/mol) | E-Factor | Yield (%) |
---|---|---|---|---|---|
H₂SO₄ (reflux) | 6 h | 80 | 8.7 | 12.5 | 68 |
ZT10 (solvent-free) | 6 h | 80 | 3.2 | 1.8 | 95 |
Microwave (ZT10) | 15 min | 100 | 0.6 | 1.5 | 85 |
Continuous-flow (silica) | 30 min | 120 | 1.1 | 2.0 | 82 |
Solid acids outperform homogeneous catalysts in industrial Methyl 3-methoxybenzoate synthesis across four metrics:
Homogeneous catalysts like AlCl₃ or H₂SO₄ remain relevant only for low-volume specialty esters where ligand design enables unique regioselectivity (e.g., Cp*-Rh(III)-catalyzed ortho-alkoxylation). For bulk production, titanium-zirconium solid superacids represent the technological benchmark [5] [7] [9].
Table 4: Industrial Catalyst Comparison for Esterification
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